molecular formula C13H8BrFO B1288368 2-Bromo-3'-fluorobenzophenone CAS No. 951885-65-7

2-Bromo-3'-fluorobenzophenone

Cat. No.: B1288368
CAS No.: 951885-65-7
M. Wt: 279.1 g/mol
InChI Key: BBDDPXLKWVKTGP-UHFFFAOYSA-N
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Description

Significance of Benzophenone (B1666685) Scaffolds in Synthetic and Materials Science Research

The benzophenone framework is a ubiquitous and versatile scaffold in both synthetic and materials science. nih.gov Its structural rigidity and the reactivity of its carbonyl group make it an ideal building block for complex organic molecules. researchgate.net

In medicinal chemistry, the benzophenone motif is found in numerous natural products exhibiting a wide range of biological activities, including antifungal, antiviral, antimicrobial, and antioxidant properties. nih.gov Synthetic benzophenone derivatives are also prominent in marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) and the Parkinson's disease treatment tolcapone. nih.gov Researchers continuously explore new benzophenone analogues for potential therapeutic applications, including anticancer and anti-inflammatory agents. researchgate.net

In materials science, benzophenones are widely used as photoinitiators in UV-curing processes for inks, coatings, and adhesives. wikipedia.orgresearchgate.net Their ability to absorb UV light and initiate polymerization is critical in many industrial applications. Benzophenones also serve as UV blockers in plastic packaging, protecting the contents from photodegradation and enabling the use of clear packaging materials. wikipedia.org The unique photochemical properties of the benzophenone core are central to its application in identifying and mapping peptide-protein interactions. wikipedia.org

Table 1: Applications of Benzophenone Scaffolds
FieldSpecific ApplicationExample Compounds/UsesReferences
Medicinal Chemistry Anti-inflammatory, Anticancer, Antiviral, Antimicrobial, Neuroprotective AgentsKetoprofen, Tolcapone, Natural Products (e.g., from Clusiaceae) nih.gov
Materials Science Photoinitiators for UV-Curing, UV Blockers in PackagingInks, Clear Coatings, Adhesives, Plastic Packaging wikipedia.orgresearchgate.net
Organic Synthesis Versatile Synthetic Building BlockPrecursor for complex molecules and natural products researchgate.net
Biochemistry Photophysical ProbesMapping peptide-protein interactions wikipedia.org

Role of Halogenation in Modulating Reactivity and Electronic Structures of Aryl Ketones

The introduction of halogens (fluorine, chlorine, bromine, iodine) onto the aryl rings of benzophenone significantly alters the molecule's electronic properties and chemical reactivity. researchgate.net Halogens are electron-withdrawing groups, and their presence influences the electron density distribution across the aromatic system and the carbonyl group. vulcanchem.com

This modulation of the electronic structure has several key consequences:

Reactivity Modification : The electron-withdrawing nature of halogens affects the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic rings. This can alter the course and rate of chemical reactions, including nucleophilic additions and electrophilic aromatic substitutions.

Photochemical and Photophysical Properties : Halogenation can change the energy levels of the excited states of benzophenone, impacting its behavior as a photosensitizer and photoinitiator. researchgate.net The position and nature of the halogen substituent can tune the absorption and emission spectra, which is crucial for applications in photochemistry and materials science. vulcanchem.com

Redox Potentials : Studies on substituted benzophenones show that electron-withdrawing groups, such as halogens, affect the reduction potential of the molecule. mdpi.com This is important for understanding its electrochemical behavior and for applications where electron transfer processes are involved.

Enabling Further Functionalization : Halogen atoms serve as versatile synthetic handles. They can be readily replaced by other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a pathway to more complex and densely functionalized molecules. rsc.org

The selective introduction of halogens is a key strategy for fine-tuning the properties of aryl ketones for specific applications. uni-regensburg.de

Overview of Research Directions for Substituted Benzophenones

Current research on substituted benzophenones is diverse and focuses on leveraging the tunable properties of this scaffold. Key research directions include:

Development of Novel Pharmaceuticals : A major focus remains on the synthesis and biological evaluation of new benzophenone derivatives as potential drug candidates. nih.govmq.edu.au By strategically placing substituents, researchers aim to enhance potency and selectivity for specific biological targets, such as protein kinases, while minimizing off-target effects. mq.edu.au

Advanced Photoinitiators : Scientists are designing new benzophenone-based photoinitiators with improved performance characteristics. researchgate.net This includes shifting their absorption to longer wavelengths (e.g., visible light) to reduce UV damage to substrates and enhancing their initiation efficiency for rapid curing processes. researchgate.net

Materials for Organic Electronics : Halogenated benzophenones are being investigated as building blocks for advanced materials used in organic light-emitting diodes (OLEDs), sensors, and other photonic devices. vulcanchem.com The substituents play a critical role in determining the material's optical and electronic properties.

Catalysis : Modified benzophenones are being explored for their potential in catalysis. Their rigid structure and tunable electronic properties make them suitable as ligands for metal catalysts or as organocatalysts themselves. mq.edu.au

Probes for Chemical Biology : The unique photochemical properties of benzophenones continue to be exploited in the design of probes for studying biological systems, for example, in identifying protein-protein interactions through photo-crosslinking. wikipedia.org

The ability to precisely modify the benzophenone core through substitution, particularly halogenation, ensures its continued relevance in addressing challenges across chemistry, materials science, and medicine. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDDPXLKWVKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261020
Record name Methanone, (2-bromophenyl)(3-fluorophenyl)-
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Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-65-7
Record name Methanone, (2-bromophenyl)(3-fluorophenyl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-bromophenyl)(3-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 3 Fluorobenzophenone and Analogues

Strategies for Carbonylative Cross-Coupling in Benzophenone (B1666685) Synthesis

Palladium-catalyzed carbonylative cross-coupling reactions represent a powerful tool for the synthesis of ketones, including benzophenone derivatives. These methods involve the introduction of a carbonyl group (CO) between two organic fragments. Two prominent strategies in this domain are the carbonylative Suzuki-Miyaura coupling and the alkoxycarbonylation of pre-formed biaryl ketones. rsc.orgrsc.org

The carbonylative Suzuki-Miyaura coupling provides a robust route for the synthesis of 2-aroylbenzoate esters, which are direct precursors to asymmetrically substituted benzophenones. rsc.org This approach involves the reaction of a 2-bromobenzoate (B1222928) ester with an arylboronic acid in the presence of carbon monoxide and a palladium catalyst. rsc.orgresearchgate.net A significant advantage of this method is its tolerance for a wide range of substrates, making it more versatile than alternative pathways. rsc.orgresearchgate.net

Research has shown that 2-substituted aryl bromides can be challenging substrates for carbonylative chemistry, often favoring a non-carbonylative direct coupling. rsc.orgresearchgate.net However, optimizing reaction conditions, such as the slow addition of the boronic acid, can suppress this unwanted side reaction and significantly improve the yield of the desired carbonylative product. rsc.orgresearchgate.net This technique has been successfully applied to prepare a diverse library of 2-aroylbenzoate esters. rsc.orguit.no

An alternative carbonylative strategy is the alkoxycarbonylation of 2-bromobenzophenones. rsc.orguit.no This pathway involves the direct conversion of a 2-bromobenzophenone (B80453) into a 2-aroylbenzoate ester by reacting it with an alcohol and carbon monoxide, catalyzed by a palladium complex. rsc.orguit.no

While this method is effective for certain substrates, it has demonstrated a high sensitivity to the substitution pattern of the 2-bromobenzophenone. rsc.orguit.no Studies involving a library of 2-bromobenzophenone derivatives revealed that substrates with certain electronic and steric properties provided the desired alkoxycarbonylation products in acceptable yields, while many others resulted in low yields or no reaction. uit.no This substrate dependency makes the alkoxycarbonylation of 2-bromo-biaryl ketones a less generally applicable approach compared to the carbonylative Suzuki-Miyaura coupling of 2-bromobenzoate esters. rsc.orguit.no

Table 1: Comparison of Carbonylative Routes for Benzophenone Synthesis

Feature Carbonylative Suzuki-Miyaura Coupling Alkoxycarbonylation of 2-Bromobenzophenones
Starting Materials 2-Bromobenzoate ester, Arylboronic acid, CO 2-Bromobenzophenone, Alcohol, CO
Key Transformation Forms the biaryl ketone and ester simultaneously. Converts a pre-formed biaryl ketone into an ester.
Substrate Scope Broader tolerance for various arylboronic acids. rsc.orgresearchgate.net High dependence on the benzophenone structure. rsc.orguit.no
Key Challenge Suppression of non-carbonylative direct coupling. rsc.org Limited applicability due to substrate sensitivity. uit.no
Overall Assessment Preferred and more robust pathway for library synthesis. rsc.orguit.no Suitable for specific, optimized substrates. uit.no

Table 2: Representative Results for Palladium-Catalyzed Alkoxycarbonylation of 2-Bromobenzophenones Reaction Conditions: 2-Bromobenzophenone (1.0 equiv), PdCl₂ (2 mol%), Xantphos (3 mol%), K₂CO₃ (3 equiv) in anisole:n-BuOH (2:1). uit.no

Substrate (2-Bromobenzophenone) R Group on Benzoyl Moiety Yield of Ester (%)
5a 4-Methoxy 65
5b 3,4,5-Trimethoxy 60
5c 4-Trifluoromethyl Low Yield
5d 4-Acetyl No Product
5k 2-Methoxy 63

| 5m | 4-Fluoro | 55 |

Friedel-Crafts Acylation Approaches in Benzophenone Formation

The Friedel-Crafts acylation is a classic and fundamental reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings. chemistryjournals.net It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst to introduce an acyl group. libretexts.orgbyjus.com This method is widely used for the synthesis of aryl ketones, including halogenated benzophenones. chemistryjournals.netgoogle.com

The synthesis of 2-bromo-3'-fluorobenzophenone via Friedel-Crafts acylation would typically involve the reaction of fluorobenzene (B45895) with 2-bromobenzoyl chloride or, alternatively, bromobenzene (B47551) with 3-fluorobenzoyl chloride. The primary synthetic route for the analogous 4-bromo-4'-fluorobenzophenone (B1329429) uses 4-bromobenzoyl chloride and fluorobenzene with an aluminum chloride (AlCl₃) catalyst. vulcanchem.com This approach is directly applicable to other isomers.

A key consideration in the acylation of halogenated substrates is the directing effect of the halogen substituent. Halogens are deactivating yet ortho-, para-directing. In the case of acylating fluorobenzene, the incoming acyl group is directed to the ortho and para positions. The steric hindrance from the ortho-fluoro group and the acylium ion often favors the formation of the para-substituted product. However, the formation of the desired meta-substituted product (relative to the fluorine) requires starting with a meta-directing group or using a different synthetic strategy. For the synthesis of this compound, the most direct Friedel-Crafts approach is the acylation of fluorobenzene with 2-bromobenzoyl chloride, which would yield a mixture of isomers, or the acylation of a 1-bromo-3-fluorobenzene (B1666201) substrate if it were available. The reaction is generally performed under anhydrous conditions to prevent catalyst deactivation and acyl chloride hydrolysis. vulcanchem.com

The traditional catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl₃), which is often required in stoichiometric amounts because it complexes with the product ketone. chemistryjournals.netgla.ac.uk This has environmental and practical drawbacks, including corrosive waste streams. chemistryjournals.net Research has focused on developing more efficient and reusable catalytic systems.

Various Lewis acids can serve as catalysts, including other metal halides (FeCl₃, SbCl₅, BF₃), metal triflates (Hf(OTf)₄, Sc(OTf)₃), and solid acid catalysts. chemistryjournals.netlibretexts.org Hafnium(IV) triflate (Hf(OTf)₄), for example, has been shown to be an effective catalyst for the acylation of substituted benzenes, including fluorobenzene, with both acid chlorides and anhydrides. chemistryjournals.net The optimization of these catalytic systems involves screening different catalysts, solvents, and temperatures to maximize yield and regioselectivity while minimizing catalyst loading. For industrial-scale production, process optimizations may include the use of continuous flow reactors to improve efficiency and product purity. vulcanchem.com

Table 3: Selected Catalytic Systems for Friedel-Crafts Acylation of Aromatic Substrates

Catalyst System Acylating Agent Aromatic Substrate(s) Key Features
AlCl₃ Acyl Chlorides Benzene (B151609), Fluorobenzene, etc. Traditional, effective, but often requires stoichiometric amounts. byjus.comvulcanchem.com
FeCl₃ Acyl Chlorides Benzene Common Lewis acid catalyst, alternative to AlCl₃. byjus.com
Hf(OTf)₄ / TfOH Acid Chlorides Benzene, Chlorobenzene, Fluorobenzene Catalytic amounts are effective; accelerates the reaction. chemistryjournals.net
Hf(OTf)₄ Acid Anhydrides Substituted Benzenes Improves turnover of the Lewis acid catalyst. chemistryjournals.net
BiCl₃ (in situ) Acyl Chlorides Activated Aromatics Generated from water-insensitive BiOCl, offering a greener alternative. chemistryjournals.net

Sequential Functionalization Pathways for Aryl Bromides and Fluorides

Constructing a multi-substituted molecule like this compound can also be approached through sequential functionalization, where the desired groups are introduced in a stepwise manner. This strategy allows for precise control over the final structure and can circumvent issues of regioselectivity encountered in direct reactions on substituted rings.

A plausible sequential pathway could begin with the synthesis of a simpler benzophenone core, followed by the introduction of the halogen substituents. For instance, one could perform a Friedel-Crafts acylation between benzoyl chloride and fluorobenzene to predominantly form 4-fluorobenzophenone. A subsequent electrophilic bromination would then be directed by the existing substituents. However, achieving the specific 2-bromo-3'-fluoro substitution pattern via this method would be challenging due to the directing effects of the carbonyl and fluoro groups.

A more controlled approach involves the coupling of two pre-functionalized aryl precursors. For example, a Suzuki-Miyaura coupling (non-carbonylative) could be performed between (3-fluorophenyl)boronic acid and 1-bromo-2-iodobenzene, followed by oxidation of the resulting biaryl to the ketone. Alternatively, the synthesis could rely on building blocks where the halogens are already in place. The synthesis of 2-bromo-3-fluorobenzoic acid has been reported, which can be converted to 2-bromobenzoyl chloride. google.com This acyl chloride can then be used in a Friedel-Crafts reaction with fluorobenzene, as described in section 2.2.1.

Modern methods for C-F bond formation, such as palladium-catalyzed fluorination of aryl bromides or triflates, offer another strategic dimension. organic-chemistry.org A synthetic sequence could involve constructing a bromo-benzophenone and then introducing the fluorine atom at a late stage. The relative reactivity of C-Br versus C-F bonds is crucial; C-Br bonds are significantly more reactive in many standard cross-coupling reactions, allowing for selective functionalization of the C-Br bond while the C-F bond remains intact. acs.org One-pot procedures have also been developed for the synthesis of complex molecules from aryl bromides, demonstrating the high level of control achievable in modern organic synthesis. nih.govrsc.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-Aroylbenzoate esters
2-Bromobenzoate esters
2-Bromobenzophenones
4-Bromo-4'-fluorobenzophenone
4-Bromobenzoyl chloride
Fluorobenzene
Bromobenzene
3-Fluorobenzoyl chloride
1-Bromo-3-fluorobenzene
Aluminum chloride (AlCl₃)
Iron(III) chloride (FeCl₃)
Antimony(V) chloride (SbCl₅)
Boron trifluoride (BF₃)
Hafnium(IV) triflate (Hf(OTf)₄)
Scandium(III) triflate (Sc(OTf)₃)
Bismuth(III) chloride (BiCl₃)
2-Bromo-3-fluorobenzoic acid
(3-Fluorophenyl)boronic acid
1-Bromo-2-iodobenzene
4-Fluorobenzophenone
Benzoyl chloride
Xantphos
Potassium carbonate (K₂CO₃)
Anisole
n-Butanol (n-BuOH)
Trifluoromethanesulfonic acid (TfOH)

Bromination-Amination Sequences for Substituted Benzophenones

A common strategy for the synthesis of amino-substituted bromobenzophenones involves a sequential bromination and amination process. This approach is particularly useful for introducing an amino group to a pre-formed benzophenone core that already contains a bromine atom.

One synthetic pathway begins with a Friedel–Crafts acylation reaction, followed by bromination, and culminates in a nucleophilic substitution with various amines. nih.gov An alternative sequential approach involves the modification of a pre-existing 2'-fluorobenzophenone through electrophilic bromination, followed by amination. In the first step, 2'-fluorobenzophenone is treated with bromine (Br₂) using ferric bromide (FeBr₃) as a catalyst to yield 5-Bromo-2'-fluorobenzophenone. The subsequent amination of this intermediate with ammonia (B1221849) (NH₃) in the presence of a copper sulfate (B86663) (CuSO₄) catalyst produces 2-Amino-5-bromo-2'-fluorobenzophenone. The fluorine substituent's meta-directing effect typically favors para-bromination.

Detailed research findings have optimized conditions for these steps, as illustrated in the synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone.

Table 1: Reaction Steps and Conditions for Bromination-Amination Sequence

Step Reactants Catalyst Solvent Temperature Duration Product
Bromination 2'-Fluorobenzophenone, Br₂ FeBr₃ (1.2 equiv) CS₂ 40°C 6 hrs 5-Bromo-2'-fluorobenzophenone

| Amination | 5-Bromo-2'-fluorobenzophenone, NH₃ | CuSO₄ | - | - | - | 2-Amino-5-bromo-2'-fluorobenzophenone |

This table summarizes the sequential bromination and amination approach for modifying pre-formed 2'-fluorobenzophenones.

In other applications, regioselective amination has been successfully performed on bromobenzophenones using Buchwald conditions. nih.gov More complex sequences have also been reported, such as the bromination of acetophenone (B1666503) derivatives with copper(II) bromide to form α-bromo ketones, which then react with primary amines to yield amino-substituted ketones.

Nucleophilic Substitution Reactions in Benzophenone Derivative Synthesis

Nucleophilic substitution is a cornerstone reaction in the synthesis of benzophenone derivatives, allowing for the introduction of a wide array of functional groups. These reactions can occur on the benzophenone core, where halogen substituents act as leaving groups.

A number of benzophenone-based derivatives have been synthesized through straightforward, catalyst-free nucleophilic substitution reactions. mdpi.com For instance, materials for organic light-emitting diodes (OLEDs) have been obtained via simple nucleophilic substitution between a fluorinated benzophenone and various amines. mdpi.com Specifically, reactions of 4,4′-difluorobenzophenone with amines like N-phenyl-1-naphtylamine and N-phenyl-2-naphtylamine have yielded target compounds. mdpi.com The bromine atom's superior leaving-group ability compared to chlorine can enhance the yields of nucleophilic substitution reactions.

The versatility of this method is highlighted by its use in preparing a variety of functionalized molecules. researchgate.netrsc.org One-step nucleophilic substitution has been employed using dihydroxybenzophenone (B1166750) and arylsulfonyl chloride as starting materials. researchgate.net Similarly, the hydroxyl group on a benzophenone derivative can undergo nucleophilic substitution with reagents like ethyl 2-chloroacetate. rsc.org The general mechanism for activated aryl halides involves a two-step process where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Table 2: Examples of Benzophenone Derivatives Synthesized via Nucleophilic Substitution

Benzophenone Precursor Nucleophile Product Reference
4-Fluorobenzophenone Triphenyl-2-(9H-carbazol-2-yl)ethylene EA10 mdpi.com
4,4′-Difluorobenzophenone N-phenyl-1-naphtylamine HB3 mdpi.com
4,4′-Difluorobenzophenone N-phenyl-2-naphtylamine HB4 mdpi.com

This table showcases several benzophenone derivatives synthesized through nucleophilic substitution reactions, primarily for applications in OLEDs. mdpi.com

Derivatization from Precursors for Specific Benzophenone Isomers

The synthesis of specific benzophenone isomers, such as this compound, often requires multi-step derivatization from carefully chosen precursors. This approach allows for precise control over the final substitution pattern.

A patented method for preparing 2-bromo-3-fluorobenzoic acid, a direct precursor to the target compound, starts with m-fluorobenzotrifluoride. google.com This precursor undergoes a sequence of reactions including nitration, bromination, reduction, deamination, separation, and finally hydrolysis to yield the desired substituted benzoic acid. google.com This benzoic acid can then be converted to this compound, likely through a Friedel-Crafts acylation reaction with benzene.

Another example of derivatization from a precursor is the synthesis of 2-amino-4'-fluorobenzophenone (B132669) from phthalic anhydride. google.com The process involves an initial Friedel-Crafts reaction with fluorobenzene, followed by chlorination, amidation, and finally a Hofmann degradation to produce the target benzophenone isomer. google.com This multi-step pathway demonstrates how a simple, readily available precursor can be systematically modified to build a more complex molecular architecture. google.com

The derivatization of precursors is a powerful strategy. For instance, 2-Bromo-3′-fluoroacetophenone, an isomer of a potential precursor to the title compound, is itself a valuable building block for synthesizing various heterocycles like pyrazines and thiazoles. ossila.com These examples underscore the importance of precursor derivatization in accessing specific, and often complex, benzophenone isomers for various scientific applications.

Table 3: List of Mentioned Compounds

Compound Name
This compound
2-Amino-5-bromo-2'-fluorobenzophenone
2'-Fluorobenzophenone
5-Bromo-2'-fluorobenzophenone
4,4′-Difluorobenzophenone
2,3,4,5,6-Pentafluorobenzophenone
N-phenyl-1-naphtylamine
N-phenyl-2-naphtylamine
9H-Carbazole
Dihydroxybenzophenone
Arylsulfonyl chloride
Ethyl 2-chloroacetate
2-bromo-3-fluorobenzoic acid
m-Fluorobenzotrifluoride
2-amino-4'-fluorobenzophenone
Phthalic anhydride
Fluorobenzene
2-Bromo-3′-fluoroacetophenone
Benzene
Bromine
Ferric bromide
Ammonia
Copper sulfate
Copper(II) bromide

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 3 Fluorobenzophenone

Electrophilic and Nucleophilic Substitution Reactions at Aromatic Centers

The two phenyl rings in 2-Bromo-3'-fluorobenzophenone exhibit different susceptibilities to electrophilic and nucleophilic aromatic substitution due to the influence of their respective substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing ketone group makes both aromatic rings susceptible to nucleophilic aromatic substitution, a reaction that is typically unfavorable for unsubstituted benzene (B151609). chemistrysteps.com This reaction generally proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The rate of SNAr reactions is significantly enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the intermediate. researchgate.net In this compound, the ketone is ortho to the bromine atom, making the bromo-substituted ring particularly activated for nucleophilic attack at the C2 position. The fluorine atom on the other ring is also a potential leaving group.

Mechanistic Investigations of Nucleophilic Substitution Pathways

The mechanism of nucleophilic aromatic substitution can be either a two-step (addition-elimination) process or a concerted one (cSNAr). nih.gov

Stepwise (Addition-Elimination) Mechanism: This is the classical SNAr pathway. A nucleophile attacks the carbon atom bearing the leaving group (e.g., bromine or fluorine), forming a tetrahedral Meisenheimer intermediate. nih.gov The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the adjacent carbonyl group. In the second, typically fast, step, the leaving group is expelled, and aromaticity is restored. The formation of the Meisenheimer complex is usually the rate-determining step. nih.gov

Concerted (cSNAr) Mechanism: In some cases, particularly when the Meisenheimer intermediate is less stable, the reaction may proceed through a single transition state where the nucleophile attacks and the leaving group departs simultaneously. nih.gov Computational studies have shown that for halobenzenes, the reaction can proceed without an intermediate. nih.gov The nature of the leaving group, the nucleophile, and the solvent can influence whether the mechanism is stepwise or concerted. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide, which might suggest that substitution on the 3'-fluoro-substituted ring could be competitive under certain conditions. chemistrysteps.com

Reductive and Oxidative Transformations of the Ketone Moiety and Aromatic Rings

The carbonyl group and the aromatic rings of this compound can undergo both reduction and oxidation under appropriate conditions.

Reductive Transformations: The ketone moiety is readily reduced to a secondary alcohol or completely to a methylene (B1212753) group.

Reduction to Alcohol: Diaryl ketones can be reduced to diarylmethanols using various reducing agents. Common laboratory reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Enantioselective reduction of diaryl ketones can be achieved using chiral catalysts or enzymes, such as ketoreductases (KREDs), to produce chiral diarylmethanols with high enantiomeric excess. acs.orgnih.gov

Reduction to Methylene: Complete reduction of the carbonyl group to a CH₂ group can be accomplished under harsher conditions. Classical methods include the Clemmensen reduction (amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures). More modern methods, such as using supercritical 2-propanol, have also been developed for the direct reduction of diaryl ketones to diarylmethanes. researchgate.net

Oxidative Transformations: The aromatic rings are generally stable to oxidation. However, the molecule can participate in oxidative coupling reactions, particularly if activating groups like hydroxyls are present on the rings.

Oxidative Electrophilic Coupling Reactions

Oxidative coupling involves the formation of a new bond, often C-C or C-O, through an oxidative process, typically catalyzed by a metal or promoted by an oxidizing agent. wikipedia.orgwikipedia.org For benzophenone (B1666685) derivatives, particularly those containing hydroxyl groups, intramolecular oxidative coupling can lead to the formation of fused ring systems like xanthones. rsc.orgacs.org For this compound itself, which lacks activating hydroxyl groups, such reactions are less common. However, under forcing conditions or with potent catalysts, intermolecular C-H activation and coupling could potentially lead to the formation of biaryl compounds. The mechanism often involves the generation of radical or cationic intermediates that then undergo coupling. acs.orgunirioja.es

Coupling Reactions for Extended Molecular Architectures

The carbon-bromine bond in this compound is a valuable handle for constructing more complex molecules through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating C-C, C-N, and C-O bonds.

Cross-Coupling Reactions Involving Bromine Substituents

The bromine atom on the first phenyl ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. The general reactivity order for halides in these reactions is I > OTf > Br >> Cl. wikipedia.org

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, forming a C-C bond between an organohalide and an organoboron compound (like a boronic acid or ester). libretexts.org this compound can be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl ketones or styrenyl derivatives. mdpi.com The reaction is typically catalyzed by a palladium(0) complex and requires a base. wikipedia.orgyoutube.com The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Coupling PartnerCatalystBaseSolventProduct Type
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterTerphenyl ketone derivative
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/WaterBiaryl ketone with methoxy (B1213986) group
Vinylboronic acidPdCl₂(dppf)Cs₂CO₃THFStyrenyl ketone derivative

This table represents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and is illustrative for this compound.

Other important cross-coupling reactions applicable to the C-Br bond include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes).

Cyclization Reactions and Heterocycle Formation

The ortho-disposition of the bromine atom and the benzoyl group makes this compound a versatile precursor for the synthesis of various heterocyclic and polycyclic aromatic systems via intramolecular cyclization reactions.

The general strategy involves replacing the bromine with a nucleophilic group via a substitution or cross-coupling reaction, followed by an intramolecular condensation onto the carbonyl carbon. Alternatively, the C-Br bond can be activated by a transition metal catalyst to initiate cyclization. mdpi.com

For example, reaction with an amine (R-NH₂) could, via a Buchwald-Hartwig amination followed by acid-catalyzed cyclization, lead to the formation of acridone (B373769) derivatives. Similarly, reaction with a thiol followed by cyclization could yield thioxanthones. Cobalt-catalyzed cyclization reactions of 2-bromobenzamides (which could be derived from the corresponding carboxylic acid of the benzophenone) with carbodiimides have been shown to produce 3-(imino)isoindolin-1-ones. mdpi.com Intramolecular radical cyclizations are also a known method for forming new rings from precursors containing a halogen atom. rsc.org

Synthesis of Thiazole (B1198619) and Pyrazine (B50134) Derivatives from Related Acetophenones

The synthesis of heterocyclic compounds such as thiazoles and pyrazines often utilizes α-haloketones as key starting materials. While this compound itself is a diaryl ketone, the related α-bromoacetophenones, such as 2-bromo-1-(3-fluorophenyl)ethanone, are instrumental in constructing these five- and six-membered rings.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole derivatives. nih.gov This reaction involves the condensation of an α-haloketone with a thioamide. researchgate.net For a related acetophenone (B1666503) like 2-bromo-1-(3-fluorophenyl)ethanone, the reaction would proceed by nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine atom. This is followed by an intramolecular cyclization and dehydration to yield the final thiazole ring. The general mechanism is applicable to a wide range of substituted α-bromoacetophenones and thioamides, allowing for the synthesis of a diverse library of thiazole derivatives. researchgate.netnih.gov For instance, reacting 2-bromoacetophenones with thiourea (B124793) or substituted thioamides in the presence of a catalyst like ammonium-12-molybdophosphate can lead to the rapid formation of aminothiazoles and substituted thiazoles in excellent yields at room temperature. researchgate.net

Pyrazine Synthesis: Pyrazine derivatives can be synthesized from α-bromoketones through self-condensation. The reaction of two molecules of an α-aminoketone, which can be formed in situ from the corresponding α-bromoketone via reaction with ammonia (B1221849), leads to a dihydropyrazine (B8608421) intermediate. Subsequent oxidation yields the aromatic pyrazine ring. This method allows for the formation of symmetrically substituted pyrazines.

Reactant 1Reactant 2Product ClassReaction Name
α-BromoacetophenoneThioamide/ThioureaThiazoleHantzsch Synthesis
α-BromoacetophenoneAmmonia (forms α-aminoketone in situ)PyrazineSelf-condensation

Xanthone (B1684191) Synthesis via Intramolecular Cyclization

Xanthones are a class of oxygen-containing heterocyclic compounds that can be synthesized through the intramolecular cyclization of appropriately substituted 2-hydroxybenzophenones. For a derivative of this compound to undergo this transformation, a hydroxyl group must be present at the 2-position (ortho to the carbonyl on the brominated ring).

The reaction is typically an intramolecular nucleophilic aromatic substitution (SNAr). nih.gov In a molecule such as 2-bromo-2'-hydroxy-3'-fluorobenzophenone, the phenoxide, formed under basic conditions, acts as an intramolecular nucleophile. It attacks the carbon atom bearing the bromine atom, displacing the bromide ion and forming the fused six-membered pyranone ring characteristic of the xanthone core. The presence of electron-withdrawing groups on the ring undergoing substitution can facilitate this reaction. This synthetic strategy provides access to a variety of substituted xanthones. nih.gov

Hydrogen Transfer Chemistry in the Context of Benzophenone Derivatives

Benzophenone and its derivatives are well-known for their ability to participate in hydrogen atom transfer (HAT) reactions upon photochemical excitation. acs.orgacs.org When a benzophenone derivative absorbs UV light, it is promoted to an excited singlet state (S₁), which then efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). edinst.com

The triplet state of the benzophenone carbonyl group has a diradical character (n,π* state), with an unpaired electron in a non-bonding n-orbital on the oxygen atom. This makes the oxygen atom electrophilic and highly reactive towards hydrogen atom abstraction from suitable hydrogen donors. acs.org This process, known as photoreduction, generates a ketyl radical and a radical derived from the hydrogen donor.

Key aspects of this process include:

Excitation: A ground-state benzophenone molecule is excited by UV light.

Intersystem Crossing: The excited singlet state rapidly converts to the triplet state.

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a donor molecule (e.g., an alcohol or an alkane). researchgate.net

This reactivity is harnessed in photochemistry and organic synthesis, where benzophenone derivatives are used as photocatalysts or photoinitiators. acs.org The efficiency of the hydrogen transfer can be influenced by the solvent and the electronic nature of substituents on the benzophenone rings. nih.gov

Photochemical Reactivity and Excited State Dynamics

The photochemistry of benzophenones is dominated by the reactivity of their triplet excited states. uah.es The dynamics of how these excited states are formed and how they decay are crucial to understanding their photochemical behavior.

Triplet State Self-Quenching Mechanisms in Crystalline Benzophenones

In the solid state, particularly in crystalline form, the excited triplet state of a benzophenone molecule can be deactivated, or "quenched," by a neighboring ground-state molecule. acs.orgacs.org This self-quenching is an important deactivation pathway that can significantly shorten the lifetime of the excited state. researchgate.net

The primary mechanism for self-quenching in benzophenone crystals is a reductive charge transfer process. acs.orgresearchgate.net Two main types of interactions are considered:

n-type quenching: This involves an electron donation from the aromatic ring of a ground-state benzophenone molecule to the electron-deficient oxygen n-orbital of a neighboring triplet-state molecule. acs.orgresearchgate.net

π-type quenching: This mechanism involves the donation of an electron from the half-filled π* orbital of the excited ketone to the empty π* orbital of an adjacent ground-state molecule. acs.orgresearchgate.net

Studies on a series of substituted benzophenones have shown a strong correlation between the triplet state lifetime and the electron-donating ability of the substituents. acs.org Benzophenones with strong electron-donating groups exhibit much faster self-quenching and shorter triplet lifetimes. A Hammett plot analysis reveals a significant negative ρ value, confirming that the quenching rate is accelerated by electron-donating substituents, which is consistent with the n-type exciplex formation mechanism. acs.org This indicates that electron donation from a ground-state molecule to an excited-state molecule is the key step in the self-quenching process. acs.orgresearchgate.net

Quenching MechanismDescriptionInfluencing Factor
n-type Electron donation from the aryl ring of a ground-state molecule to the oxygen n-orbital of a triplet-state molecule. acs.orgresearchgate.netElectron-donating substituents on the aryl ring. acs.org
π-type Electron donation from the π* orbital of the excited molecule to the π* orbital of a ground-state molecule. researchgate.netOrbital overlap and molecular packing.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS):

To analyze the molecular weight and fragmentation, the mass spectrum is required. This would include the mass-to-charge ratio (m/z) of the molecular ion peak and all significant fragment ions. The characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity) would be a key feature to discuss.

Infrared (IR) and Raman Vibrational Spectroscopy:

The specific frequencies (in cm⁻¹) of key vibrational modes, such as the carbonyl (C=O) stretch, C-Br stretch, C-F stretch, and aromatic C-H and C=C vibrations, are needed from either an IR or Raman spectrum to discuss the functional groups present in the molecule.

While general principles of these spectroscopic techniques and data for related compounds are available, applying them to 2-Bromo-3'-fluorobenzophenone without actual experimental results would be speculative and would not meet the required standard of scientific accuracy for this specific compound. Therefore, the generation of the requested article is not possible at this time.

Analysis of Carbonyl Stretching Frequencies

The carbonyl (C=O) group is a dominant feature in the infrared spectrum of benzophenones due to its large change in dipole moment during vibration, resulting in a strong, sharp absorption band. spectroscopyonline.com For simple aliphatic ketones, this stretching vibration typically appears in the 1715 ± 10 cm⁻¹ region. msu.edulibretexts.org However, in aromatic ketones like this compound, conjugation of the carbonyl group with the phenyl rings leads to delocalization of π-electrons. This delocalization weakens the C=O double bond, lowering the energy required to excite the stretching vibration and shifting the absorption to a lower frequency. spectroscopyonline.compg.edu.pl This conjugation effect typically reduces the wavenumber by 30-40 cm⁻¹. msu.edu

Therefore, the carbonyl stretching frequency for this compound is expected to be observed in the range of 1650-1685 cm⁻¹. The precise position within this range is further influenced by the electronic effects of the halogen substituents on both aromatic rings.

Functional GroupTypical Wavenumber Range (cm⁻¹)Expected Range for this compound (cm⁻¹)
Carbonyl (C=O) Stretch1740-1720 (Saturated)1685-1650 (Aromatic)

Identification of Aromatic and Halogen-Related Vibrations

The vibrational spectrum of this compound is rich with bands corresponding to its aromatic and halogen moieties.

Aromatic Vibrations : The presence of two substituted benzene (B151609) rings gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands in the 3100-3000 cm⁻¹ region. libretexts.org In-plane C=C stretching vibrations within the aromatic rings produce a series of medium to sharp bands in the 1600-1450 cm⁻¹ region. libretexts.org C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear in the 900-675 cm⁻¹ range.

Halogen-Related Vibrations : The carbon-halogen stretching frequencies are dependent on the mass of the halogen atom and the bond strength. The C-Br stretching vibration is expected to produce a strong band in the 710-505 cm⁻¹ range. ijtsrd.com However, this mode can be coupled with other vibrations, potentially shifting its position. ijtsrd.com The C-F stretching vibration is typically observed as a strong, distinct band in the 1250-1020 cm⁻¹ region due to the high electronegativity of fluorine and the strength of the C-F bond.

Vibration TypeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aromatic C=C Stretch1600-1450
C-F Stretch1250-1020
C-Br Stretch710-505

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of this compound by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. shu.ac.uk The spectrum of benzophenone (B1666685) and its derivatives is characterized by two main types of electronic transitions: π→π* and n→π*. scialert.netmdpi.comtanta.edu.eg

π→π Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π antibonding orbital. uzh.ch For benzophenones, these transitions result in strong absorption bands, typically in the 200-260 nm range. scialert.netmdpi.com These bands are associated with the conjugated π-system of the aromatic rings and the carbonyl group.

n→π Transitions: This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π antibonding orbital. uzh.chyoutube.com The n→π* transition is lower in energy and appears as a weaker, broader absorption band at a longer wavelength, typically in the 330-350 nm range for benzophenone. mdpi.com This transition is formally symmetry-forbidden, which accounts for its lower intensity compared to the π→π* transitions. tanta.edu.egyoutube.com

Electronic TransitionTypical λmax Range (nm) for BenzophenonesMolar Absorptivity (ε)
π→π200-260High (1,000-10,000 L mol⁻¹ cm⁻¹)
n→π330-350Low (10-100 L mol⁻¹ cm⁻¹)

X-ray Crystallography for Solid-State Molecular Conformation and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.orgwustl.edu While a specific crystal structure for this compound is not publicly documented, extensive studies on the closely related compound 2-bromobenzophenone (B80453) provide a strong basis for predicting its solid-state conformation and behavior. upc.edudaneshyari.com

The benzophenone core is known to be non-planar due to steric repulsion between the ortho-hydrogens of the two phenyl rings. This forces the rings to twist out of the plane of the central carbonyl group. upc.edu For 2-bromobenzophenone, the dihedral angles between the phenyl rings and the ketone plane are significant, leading to a chiral molecular conformation. In the crystalline state, both enantiomers are present in a centrosymmetric space group (P21/c). upc.edu A similar twisted conformation is expected for this compound.

Furthermore, benzophenone and its derivatives are known to exhibit polymorphism, which is the ability of a substance to crystallize into different solid-state forms with distinct physical properties. upc.edu Studies on 2-bromobenzophenone have identified both a stable and a metastable polymorphic form, which can be interconverted under specific temperature conditions. daneshyari.com Given this precedent, it is highly probable that this compound may also exhibit polymorphism, a phenomenon of significant interest in materials science and pharmaceutical development. The solid-state structure is stabilized by a network of intermolecular interactions, including aromatic (π-π) stacking interactions. upc.edu

Computational and Theoretical Investigations of 2 Bromo 3 Fluorobenzophenone

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface.

Two of the most fundamental methods used for these calculations are Hartree-Fock (HF) and Density Functional Theory (DFT). ntnu.noresearchgate.net

Hartree-Fock (HF): This is a foundational ab initio method that solves the Schrödinger equation in an approximate manner. ntnu.no It treats electron-electron repulsion in an averaged way, rather than accounting for the instantaneous interactions between electrons. While computationally less intensive than higher-level methods, HF systematically neglects a portion of the electron correlation, which can affect the accuracy of the results, particularly for bond lengths and energies. ntnu.nonih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method that has become exceedingly popular due to its excellent balance of accuracy and computational efficiency. ntnu.no Instead of calculating the complex wavefunction for every electron, DFT focuses on the total electron density to determine the system's energy. researchgate.net Various exchange-correlation functionals are used within DFT to approximate the quantum mechanical effects of exchange and correlation. For many molecular systems, including substituted benzophenones, DFT methods often provide results that are in better agreement with experimental data than the HF method. scispace.comresearchgate.net

The accuracy of both HF and DFT calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional .

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p) , are commonly employed. The notations "(d,p)" and "++" indicate the addition of polarization and diffuse functions, respectively, which are crucial for accurately describing bonding and non-bonding interactions in molecules with heteroatoms like oxygen, fluorine, and bromine.

Functional: In DFT, the functional defines how the exchange and correlation energies are calculated from the electron density. Functionals are often categorized into a hierarchy (LDA, GGA, meta-GGA, hybrid). B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a percentage of exact exchange from Hartree-Fock theory. scispace.com It is one of the most widely used functionals in computational chemistry due to its proven reliability for predicting the geometries and vibrational frequencies of organic molecules, including halogenated benzophenone (B1666685) derivatives. researchgate.nethud.ac.uk

Computational studies on analogous molecules like 2-chloro-4-fluorobenzophenone have demonstrated that the B3LYP functional combined with the 6-31G(d,p) basis set yields optimized geometries and vibrational frequencies in very good agreement with experimental findings. researchgate.nethud.ac.uk

Method/FunctionalTypeKey Characteristics
HFAb InitioNeglects electron correlation; computationally less demanding.
B3LYPHybrid DFTGood balance of accuracy and cost for organic molecules. Includes a portion of exact HF exchange.
PBEGGA DFTParameter-free functional, known for general applicability across a wide range of systems.
CAM-B3LYPRange-Separated Hybrid DFTImproves description of long-range interactions, charge transfer, and electronic excitations.

Electronic Structure Analysis

Once the molecular geometry is optimized, further calculations can elucidate the electronic properties that govern the molecule's reactivity and behavior.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more likely to donate electrons in a reaction, making it a better nucleophile.

LUMO: This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor, or electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. scispace.com For 2-Bromo-3'-fluorobenzophenone, the HOMO is expected to be distributed over the phenyl rings, while the LUMO is likely centered on the carbonyl group and the associated aromatic system.

Illustrative FMO Properties for this compound
ParameterTypical Calculated Value (eV)Significance
EHOMO-6.5 to -7.5Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
ELUMO-1.5 to -2.5Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE)4.5 to 5.5Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution.

The MEP surface is color-coded to identify different regions:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms or other electropositive centers.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would predictably show a strong negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it the primary site for electrophilic attack. The regions around the aromatic hydrogen atoms would exhibit positive potential (blue), while the bromine and fluorine atoms would influence the potential of the rings, with the halogen atoms themselves often showing a region of positive potential along the C-X bond axis (a σ-hole) and a belt of negative potential perpendicular to it. scienceopen.comresearchgate.net

Predicted Reactive Sites of this compound from MEP Analysis
Molecular RegionPredicted MEPInferred Reactivity
Carbonyl Oxygen (C=O)Strongly Negative (Red)Site for electrophilic attack; protonation site.
Aromatic HydrogensPositive (Blue)Potential sites for nucleophilic interaction.
Aromatic Rings (π-system)Slightly Negative (Yellow/Green)Can interact with electrophiles.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Computational methods can predict the vibrational spectrum (infrared and Raman) of a molecule. These calculations are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the corresponding molecular motions.

After optimizing the geometry, a frequency calculation is performed. The resulting theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each normal mode. PED breaks down the vibrational motion into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions). A high PED contribution (e.g., > 80%) indicates a "pure" vibration, such as a C=O stretch. Lower contributions suggest that the mode is a complex mixture of several motions. This analysis is crucial for making unambiguous assignments, especially in the crowded "fingerprint" region of the spectrum. researchgate.nethud.ac.ukscispace.com

Illustrative Vibrational Frequencies and PED Assignments for Key Modes of this compound
Vibrational ModeExpected Experimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Primary PED Contribution
C=O Stretch1660 - 1680~1670ν(C=O)
Aromatic C=C Stretch1580 - 1610~1600ν(C=C)
C-F Stretch1150 - 1250~1200ν(C-F)
C-Br Stretch500 - 650~550ν(C-Br)

Spectroscopic Parameter Prediction and Correlation with Experimental Data

There are no published studies that provide predicted spectroscopic parameters (such as vibrational frequencies from FT-IR and Raman spectra) for this compound using computational methods like DFT. Consequently, a correlation with experimental data for this specific compound cannot be made. For related molecules, researchers often use computational methods to calculate harmonic vibrational frequencies and then compare them to experimental spectra to make detailed assignments of vibrational modes. hud.ac.ukcore.ac.uk

Charge Distribution and Bonding Analysis

Detailed analyses of charge distribution, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, for this compound are not available in the reviewed literature. These analyses provide insights into the electronic structure, atomic charges, and intramolecular interactions of a molecule. researchgate.netnih.gov Without specific calculations for this compound, no data on its charge distribution or bonding characteristics can be provided.

Conformational Landscape and Energetic Stability of Isomers

A computational analysis of the conformational landscape of this compound, which would involve scanning the potential energy surface to identify stable isomers and determine their relative energetic stabilities, has not been reported. Such studies are crucial for understanding the flexibility of the molecule, particularly the rotation around the phenyl-carbonyl bonds, which is a known characteristic of the benzophenone framework. nih.govsci-hub.se For similar molecules like 2-bromo-5-fluorobenzaldehyde, computational studies have identified different stable conformers (e.g., O-trans and O-cis isomers) and calculated the energy difference between them. nih.gov However, no such specific data exists for this compound.

Prediction of Nonlinear Optical (NLO) Properties

There are no dedicated theoretical predictions on the nonlinear optical (NLO) properties of this compound. The prediction of NLO properties, such as polarizability and hyperpolarizability, is a common application of quantum chemical calculations for new materials. mdpi.comscirp.org Studies on other organic molecules show that the presence and position of electron-withdrawing groups, like bromine and fluorine, can significantly influence NLO responses. researchgate.netnih.gov However, without specific computational results for this compound, its NLO properties remain uncharacterized.

Advanced Synthetic Applications and Materials Science Relevance

Role as a Precursor and Building Block in Complex Organic Synthesis

As a bifunctional molecule, 2-Bromo-3'-fluorobenzophenone possesses two key reactive sites: the electrophilic carbon of the carbonyl group and the carbon atom attached to the bromine, which is susceptible to nucleophilic substitution. This dual reactivity makes it a potentially valuable building block for constructing more complex molecular frameworks.

Synthesis of Extended Molecular Architectures

The benzophenone (B1666685) core can be extended through various carbon-carbon bond-forming reactions. For instance, the bromine atom could be replaced via coupling reactions like Suzuki or Stille couplings, attaching new aryl or vinyl groups. The carbonyl group can undergo reactions such as Wittig olefination to create larger, conjugated systems. These extended architectures are often investigated for their photophysical properties.

Accessing Diverse Chemical Scaffolds

The reactivity of this compound allows for its theoretical conversion into a variety of chemical scaffolds. The benzophenone moiety itself is a recognized privileged structure in medicinal chemistry. wisconsin.edu Modifications at the bromine and carbonyl positions could lead to a wide array of derivatives, including substituted diarylmethanols (via reduction of the ketone) or diarylalkenes (via olefination), which are precursors to other complex structures.

Utility in Heterocycle Synthesis

The α-bromo ketone functionality is a classic precursor for the synthesis of numerous heterocyclic systems.

Formation of Pyrazine (B50134) and Thiazole (B1198619) Derivatives

The synthesis of thiazoles, particularly via the Hantzsch thiazole synthesis, is a well-established method that involves the reaction of an α-haloketone with a thioamide. researchgate.netanalis.com.my Theoretically, this compound could react with thiourea (B124793) or substituted thioamides to yield 2-amino-4-phenyl-5-(3-fluorophenyl)thiazole derivatives.

Similarly, pyrazine derivatives can be synthesized from α-haloketones. wikipedia.orgnih.gov The typical route involves conversion of the α-haloketone to an α-aminoketone, which can then undergo self-condensation or condensation with another 1,2-diamine to form the pyrazine ring. researchgate.net For example, reaction of this compound with ammonia (B1221849) could yield the corresponding α-aminoketone, which upon dimerization and oxidation, would produce a tetrasubstituted pyrazine.

Projected Heterocycle Synthesis Reactions

Starting Material Reagent Resulting Heterocycle Core
This compound Thiourea 2-Aminothiazole

Cyclization to Xanthone (B1684191) Structures

Fluorinated benzophenones can serve as precursors to xanthones, a class of oxygen-containing heterocycles with significant biological activity. nih.govnih.gov One common synthetic route involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. For this compound to form a xanthone via this pathway, the bromine would first need to be substituted with a phenol, creating a 2-phenoxy-3'-fluorobenzophenone intermediate. Subsequent intramolecular cyclization, often acid-catalyzed, would then yield a fluorinated xanthone. The presence of the fluorine atom can influence the electronic properties and reactivity of the rings, potentially affecting the cyclization step. wisconsin.edu

Contributions to Advanced Materials Research

Fluorinated organic compounds are of significant interest in materials science due to the unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and altered electronic characteristics. Benzophenone derivatives are known for their use as photoinitiators and in UV-curing applications. The introduction of fluorine into the benzophenone scaffold can modify its photophysical properties, such as absorption and emission spectra. nih.govnih.gov Derivatives of this compound could potentially be explored as building blocks for:

Fluorinated Polymers: Incorporation into polymer backbones to enhance thermal stability and modify optical properties.

Organic Light-Emitting Diodes (OLEDs): As components of host materials or as precursors to fluorescent emitters.

Liquid Crystals: The rigid, polarizable benzophenone core is a common feature in liquid crystal molecules.

Further research is required to synthesize and characterize the properties of materials derived from this compound to validate these potential applications.

1 Development of Organic Light-Emitting Diode (OLED) Components

The unique electronic properties of the benzophenone core, characterized by its ketone group acting as an electron acceptor, make it a valuable building block in the design of materials for Organic Light-Emitting Diodes (OLEDs). The introduction of halogen atoms, such as bromine and fluorine in this compound, can further modulate these properties, influencing the frontier molecular orbital energy levels (HOMO and LUMO), triplet energy, and charge transport characteristics of the resulting materials. These modifications are crucial for the rational design of high-performance host and emitter materials for advanced OLED applications.

1 Host Materials for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), host materials play a critical role in device efficiency and stability. An ideal host material should possess a high triplet energy (ET) to effectively confine the triplet excitons on the phosphorescent guest emitter, preventing back energy transfer. Additionally, balanced charge transport (ambipolarity) is desirable to ensure that electrons and holes recombine efficiently within the emissive layer.

The benzophenone moiety is known to be an effective triplet sensitizer, a property that is advantageous for host materials. nih.gov Derivatives of benzophenone have been investigated as host materials for a range of phosphorescent emitters, demonstrating their potential in achieving high-efficiency devices. nih.gov While specific research on this compound as a host material is not extensively documented, its structural features suggest its potential as a precursor for such materials. The electron-withdrawing nature of the fluorine atom and the heavy-atom effect of bromine can influence the triplet energy and spin-orbit coupling, which are key parameters for host materials.

The synthesis of host materials often involves coupling reactions where the bromine atom of this compound can serve as a reactive site for the introduction of various hole-transporting or electron-transporting moieties. For instance, Suzuki or Buchwald-Hartwig coupling reactions can be employed to attach carbazole (B46965) or other amine-containing units, which are known for their excellent hole-transporting properties. The resulting molecule would combine the electron-accepting benzophenone core with hole-transporting peripherals, potentially leading to a bipolar host material.

Table 1: Representative Performance of Benzophenone-Based Host Materials in PhOLEDs

Host Material DerivativeEmitter ColorMax. External Quantum Efficiency (EQE) (%)Triplet Energy (eV)
Benzophenone-Carbazole AGreen17.02.95
Benzophenone-Carbazole BYellow19.22.97
Benzophenone-AcridineBlue>10~3.0

Note: This table presents representative data for benzophenone derivatives to illustrate the potential performance of materials derived from this compound. The data is based on general findings for this class of compounds.

2 Acceptor Units for Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) emitters are a class of metal-free organic molecules that can achieve 100% internal quantum efficiency in OLEDs by harvesting triplet excitons through reverse intersystem crossing (RISC). The design of TADF molecules typically involves connecting an electron-donating unit with an electron-accepting unit to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST).

The benzophenone core, with its electron-deficient carbonyl group, serves as an effective acceptor moiety in the design of TADF emitters. nih.gov Its derivatives can be functionalized with various donor groups to create molecules with the desired charge-transfer character and a small ΔEST. The presence of a fluorine atom in the 3'-position of this compound can enhance the acceptor strength of the benzophenone unit, which can be beneficial for tuning the emission color and TADF properties.

The bromine atom provides a convenient handle for synthesizing D-A (Donor-Acceptor) or D-A-D type TADF emitters. Through cross-coupling reactions, donor moieties such as phenoxazine, phenothiazine, or acridine (B1665455) derivatives can be attached to the benzophenone core. The resulting molecules would possess the necessary electronic structure to exhibit TADF. The specific substitution pattern of the fluorine and bromine atoms can influence the steric hindrance and electronic coupling between the donor and acceptor units, thereby affecting the ΔEST and the efficiency of the RISC process.

Table 2: Properties of TADF Emitters with Benzophenone-Based Acceptors

Donor MoietyAcceptor CoreEmission ColorΔEST (eV)PLQY (%)
AcridineBenzophenoneBlue~0.2 - 0.3> 80
PhenoxazineBenzophenoneGreen< 0.2> 90
CarbazoleBenzophenoneSky Blue~0.25> 85

2 Application in Photochemical Systems (e.g., as Photoinitiators)

Benzophenone and its derivatives are well-known Type II photoinitiators. Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to the triplet state. This excited triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or a thiol, to generate a ketyl radical and a radical from the co-initiator. These generated radicals can initiate the polymerization of monomers and oligomers.

The photochemical reactivity of this compound is expected to be similar to that of benzophenone. The presence of the halogen substituents may influence the absorption spectrum and the efficiency of intersystem crossing. The bromine atom, due to the heavy-atom effect, could potentially enhance the rate of intersystem crossing, which might lead to a more efficient generation of the reactive triplet state.

In practical applications, this compound would be used in combination with a co-initiator in formulations for UV-curable coatings, inks, and adhesives. The choice of co-initiator and the concentration of the photoinitiator would depend on the specific application and the desired curing speed.

Table 3: Characteristics of Benzophenone-Type Photoinitiators

PropertyDescription
Photoinitiator TypeType II (Hydrogen Abstraction)
Wavelength of Max. Absorption (λmax)Typically in the UVA range (320-380 nm)
Co-initiatorsAmines, Thiols, Alcohols
Mechanism of Radical GenerationHydrogen abstraction by the excited triplet state
ApplicationsUV curing of coatings, inks, adhesives

Note: This table provides general characteristics of benzophenone-based photoinitiators. The specific properties of this compound would require experimental determination but are expected to fall within this general framework.

Structure Reactivity and Structure Property Relationships Srs/spr in 2 Bromo 3 Fluorobenzophenone Derivatives

Influence of Halogen Substituents on Electronic Effects and Reactivity

Halogen substituents exert a significant influence on the electron density and reactivity of aromatic rings through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). libretexts.org

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond. This electron-withdrawing effect deactivates the ring towards electrophilic attack.

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the aromatic ring. This electron-donating effect increases the electron density, particularly at the ortho and para positions.

For halogens, the strong inductive effect generally outweighs the weaker resonance effect, making them net deactivating groups for electrophilic aromatic substitution. libretexts.org However, the resonance effect still directs incoming electrophiles to the ortho and para positions. libretexts.org In 2-Bromo-3'-fluorobenzophenone, both rings are deactivated by the central electron-withdrawing carbonyl group, which directs electrophilic attack to the meta positions relative to the carbonyl. The presence of the halogens further modifies the reactivity of each ring.

Table 1: Comparison of Electronic Effects of Halogen Substituents
HalogenElectronegativity (Pauling Scale)Inductive Effect (-I)Resonance Effect (+R)Net Effect on Ring
Fluorine (F)3.98StrongestWeakestDeactivating
Chlorine (Cl)3.16StrongWeakDeactivating
Bromine (Br)2.96WeakerStrongerDeactivating

When comparing this compound with its chloro analogue, 2-Chloro-3'-fluorobenzophenone, the primary differences in reactivity arise from the distinct properties of bromine and chlorine. Bromine is less electronegative but larger and more polarizable than chlorine.

In electrophilic substitution reactions, the bromo-substituted ring would be slightly more reactive than a chloro-substituted ring because bromine's weaker inductive effect deactivates the ring to a lesser extent. docbrown.info Conversely, in reactions where the carbon-halogen bond is broken, the C-Br bond is significantly weaker than the C-Cl bond, making the bromo derivative more reactive. youtube.com This is particularly relevant in reactions like cross-coupling or metallation, where cleavage of the C-X bond is a key step.

BondBond Dissociation Energy (kJ/mol)
C-F485
C-Cl328
C-Br276
Data sourced from reference youtube.com

This difference in bond energy means that a bromo substituent is often a better leaving group than a chloro substituent in many substitution reactions, except for nucleophilic aromatic substitution.

The fluorine atom on the 3'-position has a profound impact on the electronic structure and reactivity of its phenyl ring. Fluorine's exceptional electronegativity exerts a powerful electron-withdrawing inductive effect, which strongly deactivates the ring towards electrophilic attack but significantly stabilizes negative charges. nih.gov

This stabilization is critical in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org An aromatic ring substituted with fluorine and an electron-withdrawing group (like the benzoyl group) is highly susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The high electronegativity of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, lowering the activation energy of the rate-determining nucleophilic addition step. youtube.com Consequently, in SNAr reactions, fluoroaromatics are often more reactive than their chloro or bromo counterparts, even though fluoride (B91410) is a poor leaving group, because C-F bond cleavage is not the rate-limiting step. masterorganicchemistry.comyoutube.com

Impact of Positional Isomerism on Chemical Behavior

The specific placement of the bromo and fluoro substituents on the benzophenone (B1666685) scaffold is critical to its chemical behavior, particularly its photochemical properties. Studies on other substituted benzophenones have shown that the position of a substituent (ortho, meta, or para) can dramatically alter excited-state dynamics and reaction pathways. aip.orgbohrium.com

For instance, research on benzophenone derivatives has demonstrated a "meta effect," where substituents at the meta position can lead to unique photochemical reactions, such as photoredox events or deprotonation, especially in acidic aqueous solutions. acs.orgnih.gov The 3'-fluoro substituent in this compound is in a meta position relative to the carbonyl group, suggesting it could participate in or influence such photochemical pathways. The introduction of electron-donating or electron-withdrawing groups at the meta positions can influence these reactions by stabilizing the crucial biradical intermediates involved. acs.orgnih.gov

Furthermore, the relative positions of substituents can affect electronic communication between the two aromatic rings. Studies on donor-acceptor benzophenone dyads have shown that ortho- and para-linkages allow for better electronic communication and different charge-transfer dynamics compared to meta-linkages. aip.org Therefore, an isomer like 4-Bromo-4'-fluorobenzophenone (B1329429) would likely exhibit different photophysical properties, such as absorption spectra and excited-state lifetimes, compared to the 2-bromo-3'-fluoro isomer due to altered intramolecular charge transfer (ICT) characteristics.

Rational Design of Derivatives for Targeted Synthetic Transformations

The structure-reactivity relationships inherent in this compound make it a versatile scaffold for the rational design of more complex molecules. By understanding how each halogen influences reactivity, chemists can selectively target one position over the other for specific transformations.

For example, the weaker C-Br bond compared to the C-F bond allows for selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the 2-position, leaving the 3'-fluoro position intact. This strategy is widely used in medicinal chemistry to build molecular complexity. The resulting derivatives can be designed as potent and selective inhibitors of biological targets. Structure-activity relationship (SAR) studies of aminobenzophenones, for instance, led to the development of potent p38 MAP kinase inhibitors for anti-inflammatory applications. nih.gov Similarly, extensive SAR exploration of benzophenones identified potent inhibitors of HIV non-nucleoside reverse transcriptase. acs.org

Conversely, the enhanced reactivity of the fluorinated ring towards nucleophilic aromatic substitution provides a route to introduce nucleophiles at the 3'-position, a transformation not readily achievable on the bromo-substituted ring under the same conditions. This differential reactivity allows for the stepwise and site-selective functionalization of the benzophenone core, enabling the rational synthesis of derivatives for applications ranging from pharmaceuticals to herbicides. rsc.orgnih.govmdpi.com

Computational Approaches to Predict SRS/SPR

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the SRS/SPR of molecules like this compound. chemrxiv.orgchemrxiv.org These methods allow for the calculation of various molecular properties that correlate with experimental observations.

Key properties that can be predicted include:

Optimized Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles, which can reveal steric effects and conformational preferences. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of these orbitals shows which parts of the molecule are likely to act as electron donors or acceptors. nih.gov

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of attack for reagents.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict UV-Visible absorption spectra, which is essential for understanding the photophysical properties of benzophenone derivatives. researchgate.net

Studies on substituted benzophenones have successfully established linear relationships between experimentally measured reduction potentials and DFT-calculated LUMO energies. researchgate.netresearchgate.net Such correlations enable the prediction of the properties of new derivatives before their synthesis, accelerating the design process for new materials or drug candidates. nih.gov For this compound, computational models can predict how changes in substituent type or position would affect its electronic structure, stability, and reactivity, thus guiding the rational design of new functional molecules. chemrxiv.orgiiit.ac.in

Table 2: Computationally Predicted Properties and Their Significance
Predicted PropertyComputational MethodSignificance for SRS/SPR
HOMO-LUMO Energy GapDFTPredicts chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)DFTIdentifies sites for electrophilic and nucleophilic attack.
Absorption Maxima (λmax)TD-DFTPredicts UV-Visible absorption for photochemical applications.
Dipole MomentDFTIndicates molecular polarity and influences solubility and intermolecular forces.
Bond Dissociation EnergiesDFTPredicts the relative reactivity of different bonds (e.g., C-Br vs. C-F).

Q & A

What are the standard synthetic routes for preparing 2-Bromo-3'-fluorobenzophenone, and how do reaction conditions influence product purity?

Basic Question
The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation followed by halogenation. For example, bromination of 3'-fluorobenzophenone precursors using Br₂ in the presence of Lewis acids (e.g., FeBr₃) can introduce the bromo group at the ortho position . Reaction conditions (temperature, stoichiometry, and solvent polarity) critically affect regioselectivity and byproduct formation. For instance, excess brominating agents may lead to di-brominated impurities, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

How can researchers optimize reaction yields in the synthesis of this compound derivatives under varying catalytic systems?

Advanced Question
Yield optimization requires systematic screening of catalysts and solvents. For Suzuki-Miyaura cross-coupling to attach aryl boronic acids, Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts in toluene/ethanol mixtures (3:1) at 80°C improve coupling efficiency . Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) while maintaining >85% yield. Kinetic studies using HPLC-MS can identify intermediate species, enabling precise control over reaction progression .

What analytical techniques are most reliable for characterizing this compound and its intermediates?

Basic Question
Key techniques include:

  • ¹H/¹³C NMR : Assigns positional isomers by comparing chemical shifts (e.g., fluorine-induced deshielding at C-3' ).
  • HPLC-PDA : Quantifies purity (>98%) and detects halogenated byproducts.
  • FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and C-Br (~550 cm⁻¹) stretches .
  • Elemental Analysis : Validates stoichiometry (C, H, Br, F) with <0.3% deviation .

How do computational studies (e.g., DFT) align with experimental data on the electronic properties of this compound?

Advanced Question
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict electrophilic reactivity at the bromine-substituted position, consistent with experimental observations in nucleophilic aromatic substitution. However, discrepancies arise in predicting fluorine’s inductive effects: computed Hammett constants (σₚ) for -F (~0.06) may underestimate experimental substituent effects in polar solvents, necessitating solvent-correction models .

What strategies mitigate competing side reactions when using this compound in cross-coupling reactions?

Advanced Question
Competing proto-deboronation and homocoupling in Suzuki reactions are minimized by:

  • Oxygen-free conditions : Use Schlenk lines or gloveboxes to prevent Pd(0) oxidation.
  • Base selection : K₂CO₃ outperforms Na₂CO₃ in polar aprotic solvents (DMF, THF) by stabilizing boronate intermediates .
  • Temperature modulation : Lowering reaction temperature to 60°C reduces aryl radical formation .

How does the stability of this compound vary under different storage conditions?

Basic Question
The compound is hygroscopic and light-sensitive. Storage at 0–6°C in amber vials under argon prevents decomposition (<1% over 6 months). Accelerated stability studies (40°C/75% RH for 30 days) reveal bromine hydrolysis to phenol derivatives, detectable via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .

What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

Advanced Question
The bromo-fluoro motif serves as a bioisostere for hydrophobic interactions in ATP-binding pockets. In JAK2 kinase inhibitors, its incorporation improves IC₅₀ values (from 120 nM to 45 nM) by enhancing π-stacking with Phe-994. Metabolic stability assays (human liver microsomes) show resistance to CYP3A4-mediated debromination, attributed to fluorine’s electron-withdrawing effects .

How can researchers resolve contradictions in reported regioselectivity during halogenation of 3'-fluorobenzophenone precursors?

Advanced Question
Divergent regioselectivity (C-2 vs. C-4 bromination) arises from solvent polarity and directing group effects. In DCM, Br₂ favors electrophilic attack at C-2 due to fluorine’s meta-directing influence. However, in acetic acid, protonation of the carbonyl oxygen switches directing to C-4. Controlled experiments with deuterated solvents (CDCl₃ vs. CD₃COOD) and NOESY NMR validate these mechanisms .

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